1-Benzo[b]thien-4-yl-piperazine, d8
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Overview
Description
1-Benzo[b]thien-4-yl-piperazine, d8 is a deuterated derivative of 1-Benzo[b]thien-4-yl-piperazine. This compound is characterized by the presence of a benzothiophene ring fused to a piperazine ring. The deuterium labeling (d8) indicates that eight hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzo[b]thien-4-yl-piperazine can be synthesized through a palladium-catalyzed coupling reaction. The process involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of palladium acetate, tri-tert-butylphosphonium tetraphenylborate, and sodium tert-butoxide in xylene at temperatures ranging from 120 to 130°C for about 5 hours .
Industrial Production Methods: While specific industrial production methods for 1-Benzo[b]thien-4-yl-piperazine, d8 are not widely documented, the general approach involves large-scale synthesis using similar catalytic coupling reactions. The deuterium labeling is typically achieved through the use of deuterated reagents or solvents during the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzo[b]thien-4-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-Benzo[b]thien-4-yl-piperazine, d8 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the biotransformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of 1-Benzo[b]thien-4-yl-piperazine involves its interaction with various molecular targets in the body. The compound is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction influences neurotransmitter release and uptake, thereby affecting mood, cognition, and behavior. The deuterium labeling (d8) helps in studying the pharmacokinetics and metabolic stability of the compound, providing insights into its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
- 4-(1-Piperazinyl)benzo[b]thiophene
- Brexpiprazole
Comparison: 1-Benzo[b]thien-4-yl-piperazine, d8 is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. Compared to its non-deuterated counterparts, this compound provides more accurate data in metabolic and pharmacokinetic research. Additionally, the presence of the benzothiophene ring imparts specific binding affinities and pharmacological properties that distinguish it from other piperazine derivatives .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
226.37 g/mol |
IUPAC Name |
1-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
InChI |
InChI=1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
VMIRJNDPLCQEHB-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C3C=CSC3=CC=C2)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2 |
Origin of Product |
United States |
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